molecular formula C19H23BO2 B1373123 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073355-05-1

2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1373123
CAS RN: 1073355-05-1
M. Wt: 294.2 g/mol
InChI Key: VNZSTZMLJUPNQM-UHFFFAOYSA-N
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Description

The compound “2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organic compound containing a benzylphenyl group and a dioxaborolane group. The benzylphenyl group consists of a phenyl ring attached to a benzyl group, which is a common structure in many organic compounds. The dioxaborolane group contains a boron atom and is part of the larger family of organoboron compounds, which are widely used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzylphenyl group would likely contribute to the compound’s aromaticity, while the dioxaborolane group could introduce interesting chemical properties due to the presence of boron .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzylphenyl group might undergo reactions typical of aromatic compounds, while the dioxaborolane group could participate in reactions involving the boron atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .

Mechanism of Action

Target of Action

The primary target of 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-Benzylphenylboronic acid pinacol ester, is the carbon atoms in organic compounds during carbon-carbon bond forming reactions . This compound is a boron reagent used in Suzuki–Miyaura (SM) cross-coupling reactions .

Mode of Action

The 3-Benzylphenylboronic acid pinacol ester interacts with its targets through a process called transmetalation . In this process, the boron atom in the ester transfers the organic group it is bonded to, to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathway primarily affected by 3-Benzylphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the coupling of two organic groups, one attached to boron and the other to a halogen, to form a new carbon-carbon bond . The downstream effect of this pathway is the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is susceptible to hydrolysis, especially at physiological ph .

Result of Action

The result of the action of 3-Benzylphenylboronic acid pinacol ester is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds from simpler precursors . The compound’s action is crucial in organic synthesis, particularly in the pharmaceutical industry where it aids in the creation of a wide range of medicinal compounds .

Action Environment

The action of 3-Benzylphenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity under various conditions, and developing methods for its synthesis .

properties

IUPAC Name

2-(3-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO2/c1-18(2)19(3,4)22-20(21-18)17-12-8-11-16(14-17)13-15-9-6-5-7-10-15/h5-12,14H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZSTZMLJUPNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674675
Record name 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1073355-05-1
Record name 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzylphenylboronic acid pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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